molecular formula C21H18ClN5O4 B10946611 [3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone

[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone

Cat. No.: B10946611
M. Wt: 439.8 g/mol
InChI Key: JXQSFMVBCMBABC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a nitropyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. The final step involves the reaction of the pyrazoline derivative with 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for nitro group reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions on the chlorophenyl ring.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways and inhibit key enzymes involved in disease progression makes it a promising candidate for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. Key pathways involved include the PI3K/Akt and MAPK signaling pathways, which play crucial roles in cell proliferation, survival, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyphenyl and a nitropyrazole group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H18ClN5O4

Molecular Weight

439.8 g/mol

IUPAC Name

[5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(1-ethyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C21H18ClN5O4/c1-2-25-12-18(27(30)31)20(24-25)21(29)26-17(15-5-3-4-6-19(15)28)11-16(23-26)13-7-9-14(22)10-8-13/h3-10,12,17,28H,2,11H2,1H3

InChI Key

JXQSFMVBCMBABC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O)[N+](=O)[O-]

Origin of Product

United States

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